REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[S:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1.O.O.[Sn](Cl)Cl.CCCCCC.C1COCC1>CCO>[NH2:9][C:7]1[CH:6]=[CH:5][C:4]([C:12]2[S:13][C:14]3[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=3[N:16]=2)=[C:3]([O:2][CH3:1])[CH:8]=1 |f:1.2.3,4.5|
|
Name
|
Hexane THF
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C1CCOC1
|
Name
|
Nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(2-methoxy-4-nitrophenyl)benzothiazole
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])C=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)C=1SC2=C(N1)C=CC=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.086 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |